N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
Descripción
Propiedades
IUPAC Name |
N-[2-[6-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O2S/c1-15-6-8-16(9-7-15)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)33-14-21(31)26-18-5-3-2-4-17(18)24/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYJCZIMVKMIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 388.44 g/mol. It features a complex structure that includes a triazole ring and a pyridazine moiety, which are known for their biological activities.
1. Anticancer Activity
Research indicates that this compound exhibits anticancer properties , particularly through its interaction with specific proteins involved in cancer cell proliferation. For instance, it has been shown to inhibit Polo-like kinase 1 (Plk1), a protein that is often overexpressed in various cancers. In vitro studies demonstrated an IC50 value of approximately 4.4 μM for Plk1 inhibition, suggesting its potential as an anticancer agent .
2. Collagen Synthesis Inhibition
The compound appears to interfere with collagen synthesis pathways. Studies have noted a decrease in collagen expression and hydroxyproline content in cell culture media upon treatment with this compound. This suggests its potential utility in treating fibrotic diseases where excessive collagen deposition is problematic .
3. Immune Modulation
N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has also been identified as an immune modulator. Its activity on the stimulator of interferon genes (STING) pathway indicates potential applications in cancer immunotherapy and antiviral strategies .
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of Plk1 | |
| Collagen Synthesis | Decreased expression of collagen | |
| Immune Modulation | STING pathway activation |
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of various compounds, N-(2-(6-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide was shown to induce mitotic arrest in cancer cell lines. The results indicated significant antiproliferative effects compared to control groups, highlighting its potential as a therapeutic agent against malignancies.
Case Study 2: Fibrosis Treatment
Another study focused on the compound's role in modulating fibrosis-related pathways. The findings revealed that treatment with this compound resulted in reduced collagen deposition in fibroblast cultures, suggesting a promising avenue for the treatment of fibrotic diseases such as systemic sclerosis or liver fibrosis.
Métodos De Preparación
Cyclization of 6-Hydrazinylpyridazine Precursors
In a representative procedure, 4-amino-1,2,4-triazole undergoes cyclization with ethyl acetoacetate in refluxing ethanol to yield 6-methyl-triazolo[4,3-b]pyridazin-8(7H)-one. Subsequent chlorination with phosphorus oxychloride (POCl₃) and catalytic dimethylformamide (DMF) at 100°C for 6 hours affords 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ). This intermediate serves as a key substrate for further functionalization.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, ethanol, reflux | 98% | |
| Chlorination | POCl₃, DMF, 100°C, 6 h | 87% |
Functionalization of the Ethylamine Side Chain
The ethylamine linker at position 3 of the triazolo[4,3-b]pyridazine is introduced via alkylation or Mitsunobu reactions.
Alkylation of 3-Hydroxy Intermediate
A patent-derived method involves treating 3-hydroxy-triazolo[4,3-b]pyridazine with 2-bromoethylamine hydrobromide in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 60°C for 8 hours. This yields the 3-(2-aminoethyl) derivative, which is subsequently protected with a tert-butoxycarbonyl (Boc) group.
Table 3: Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromoethylamine HBr | Cs₂CO₃ | DMSO | 60°C, 8 h | 65% |
Amidation with 4-Methylbenzoyl Chloride
The final step involves coupling the primary amine of the ethylamine side chain with 4-methylbenzoyl chloride. This is achieved under Schotten-Baumann conditions using N,N-diisopropylethylamine (DIPEA) as a base in dichloromethane (DCM).
Table 4: Amidation Optimization
| Acylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methylbenzoyl chloride | DIPEA | DCM | 0°C → rt | 82% |
Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) followed by recrystallization from ethanol/water. Structural confirmation is achieved through:
- 1H NMR (400 MHz, DMSO-d₆): δ 11.02 (s, 1H, NH), 9.59 (s, 1H, CONH), 7.99–7.85 (m, aromatic protons), 2.41 (s, 3H, CH₃).
- High-Resolution Mass Spectrometry (HRMS) : m/z 475.18 [M+H]+ (calculated for C₂₅H₂₆FN₆O₂S: 474.18).
Challenges and Mitigation Strategies
- Regioselectivity in Chlorination : The use of POCl₃ with DMF ensures selective chlorination at the 6-position over other reactive sites.
- Thiol Oxidation : Conducting thioether formation under inert atmosphere (N₂/Ar) minimizes disulfide formation.
- Amine Protection : Boc protection prevents undesired side reactions during alkylation and amidation steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
